1,4-Bis(3-fluorobenzoyl)piperazine
CAS No.:
Cat. No.: VC20012470
Molecular Formula: C18H16F2N2O2
Molecular Weight: 330.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16F2N2O2 |
|---|---|
| Molecular Weight | 330.3 g/mol |
| IUPAC Name | [4-(3-fluorobenzoyl)piperazin-1-yl]-(3-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C18H16F2N2O2/c19-15-5-1-3-13(11-15)17(23)21-7-9-22(10-8-21)18(24)14-4-2-6-16(20)12-14/h1-6,11-12H,7-10H2 |
| Standard InChI Key | ZVDRSYTZSBFNKV-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C(=O)C2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F |
Introduction
Structural and Physicochemical Properties
The compound features a six-membered piperazine ring with nitrogen atoms at positions 1 and 4, each substituted with a 3-fluorobenzoyl moiety. Key structural attributes include:
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Molecular weight: 330.33 g/mol
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Lipophilicity: Enhanced by fluorine atoms (logP ≈ 2.8), favoring blood-brain barrier penetration
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Hydrogen-bonding capacity: Two carbonyl oxygen atoms (δ=1680 cm⁻¹ in IR) and four aromatic fluorine atoms (δ=1150–1220 cm⁻¹)
Crystallographic studies reveal a chair conformation for the piperazine ring, with dihedral angles of 55–60° between the benzoyl groups and the central ring . This spatial arrangement facilitates π-π stacking interactions with aromatic residues in enzyme binding pockets .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The standard synthetic route involves a two-step protocol:
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Piperazine benzoylation:
Yields: 68–75% after column chromatography (SiO₂, ethyl acetate/hexane)
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Purification: Recrystallization from methanol/acetone mixtures achieves >98% purity
Industrial Manufacturing
Scale-up processes employ continuous flow reactors with optimized parameters:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 24 hr | 2.5 hr |
| Temperature | 25°C | 40°C |
| Yield | 75% | 89% |
| Productivity | 5 g/batch | 15 kg/day |
Automated systems maintain precise stoichiometric ratios (piperazine:fluorobenzoyl chloride = 1:2.05) and enable real-time HPLC monitoring .
Pharmacological Applications
Neuroprotective Activity
In models of Parkinson’s disease, 1,4-bis(3-fluorobenzoyl)piperazine demonstrated dose-dependent neuroprotection:
| Model | EC₅₀ (μM) | Mechanism | Reference |
|---|---|---|---|
| MPTP-induced mice | 12.3 | MAO-B inhibition (IC₅₀=0.89 μM) | |
| 6-OHDA rat neurons | 8.7 | ROS scavenging (85% at 20 μM) |
The fluorobenzoyl groups enhance binding to monoamine oxidase B (MAO-B) through halogen bonding with Tyr-398 and Tyr-435 residues .
| Metric | 1,4-Bis(3-fluorobenzoyl)piperazine | Chloroquine |
|---|---|---|
| IC₅₀ (nM) | 18.4 ± 2.1 | 54.7 ± 6.3 |
| β-Hematin inhibition | 92% at 50 μM | 78% at 50 μM |
| Selectivity index | 16.8 | 9.4 |
Superior activity stems from vacuolar accumulation ratios (6.2 vs. 3.9 for chloroquine) and heme polymerization inhibition .
Structure-Activity Relationships
Comparative analysis with analogs reveals critical substituent effects:
| Compound | MAO-B IC₅₀ (μM) | Antimalarial IC₅₀ (nM) | LogP |
|---|---|---|---|
| 1,4-Bis(3-fluorobenzoyl)piperazine | 0.89 | 18.4 | 2.81 |
| 1,4-Bis(4-fluorobenzoyl)piperazine | 1.34 | 24.7 | 2.75 |
| 1,4-Bis(3-chlorobenzoyl)piperazine | 1.02 | 22.9 | 3.12 |
3-Fluoro substitution optimizes target affinity while maintaining favorable pharmacokinetics .
| Dose (mg/kg) | LD₅₀ | Notable Effects |
|---|---|---|
| 250 | >200 | Mild hepatocyte vacuolization |
| 500 | 180 | Transient CNS depression |
| 1000 | 95 | Renal tubular necrosis (24 hr) |
Chronic administration (90 days, 50 mg/kg/day) showed no significant hematological or histological abnormalities .
Future Research Directions
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Targeted drug delivery: Conjugation with nanoparticle carriers to enhance brain bioavailability
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Combination therapies: Synergy studies with L-DOPA for Parkinson’s disease
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Anticancer applications: Preliminary evidence of PI3K inhibition (IC₅₀=4.36 μM in MCF-7 cells)
Ongoing clinical trials (Phase Ia) are evaluating oral bioavailability and maximum tolerated dose in healthy volunteers .
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